molecular formula C25H25FN2O4S B6566589 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide CAS No. 946211-96-7

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B6566589
CAS No.: 946211-96-7
M. Wt: 468.5 g/mol
InChI Key: NDKPCNJGTRVCTP-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a synthetic compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 4-(propan-2-yloxy)benzamide moiety at the 6-position. The 4-(propan-2-yloxy)benzamide substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4S/c1-17(2)32-22-10-5-18(6-11-22)25(29)27-21-9-14-24-19(16-21)4-3-15-28(24)33(30,31)23-12-7-20(26)8-13-23/h5-14,16-17H,3-4,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKPCNJGTRVCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common route includes:

  • Preparation of the tetrahydroquinoline core: : This often involves a Pictet-Spengler reaction where an amine reacts with an aldehyde in the presence of an acid catalyst.

  • Introduction of the fluorobenzene sulfonyl group: : This step usually requires a sulfonation reaction where fluorobenzenesulfonyl chloride reacts with the tetrahydroquinoline intermediate.

  • Attachment of the propan-2-yloxy benzamide group: : This can be achieved through an amide coupling reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In industrial settings, large-scale production might involve optimizing the reaction conditions to enhance yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and the use of automation are examples of modern techniques employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might include the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are also feasible, depending on the reacting groups and conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products depend on the specific reactions. For instance:

  • Oxidation: : Formation of N-oxide derivatives.

  • Reduction: : Production of reduced amine forms.

  • Substitution: : Derivatives with different substituents replacing the original groups.

Scientific Research Applications

This compound has shown potential in various fields, including:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its interaction with biological targets such as enzymes and receptors.

  • Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is complex and multifaceted. Its effects are mediated through:

  • Molecular Targets: : Includes various enzymes, receptors, and ion channels.

  • Pathways Involved: : Could involve modulation of signal transduction pathways, alteration of gene expression, or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroquinoline Derivatives with Sulfonyl Groups

Compound 70 (N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride):

  • Structural Differences : Lacks the 4-fluorobenzenesulfonyl and benzamide groups; instead, it features a thiophene-2-carboximidamide and piperidin-4-yl substituent.
  • Functional Insights: Exhibited a 72.6% synthesis yield and >95% HPLC purity.

Compound 14k ((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-((R)-6-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanamide):

  • Structural Differences : Contains a naphthalenylmethyl group and a hydroxy-dimethylphenyl propanamide chain.
  • Functional Insights : Designed as a mixed-efficacy µ-opioid receptor (MOR) agonist. The bulky naphthalenylmethyl group likely enhances receptor binding compared to the target compound’s sulfonyl-benzamide system .

Benzamide-Containing Analogues

Compound 8 (N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide):

  • Structural Similarity : Shares the 4-(propan-2-yloxy)benzamide group.
  • Functional Insights : The propan-2-yloxy group enhances lipophilicity, a feature critical for membrane penetration in peptide-based therapeutics .

BG13401 (N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-4-(propan-2-yloxy)benzamide):

  • Structural Differences: Replaces the tetrahydroquinoline core with a spirocyclic dioxolane system.
  • Functional Insights : Lower molecular weight (333.42 g/mol) compared to the target compound, suggesting differences in bioavailability .

Sulfonamide Derivatives

Intermediate 30 (4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide):

  • Structural Differences : Contains a trifluoropropoxy group and bromo/fluoro substituents.
  • Functional Insights : The trifluoromethyl group increases hydrophobicity, which may improve blood-brain barrier penetration compared to the target compound’s fluorobenzenesulfonyl group .

Compound 9 (5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione):

  • Structural Differences : Features a triazole-thione ring instead of a benzamide.
  • Functional Insights : IR spectra confirmed the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), indicating distinct electronic properties compared to the target compound’s benzamide carbonyl .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Functional Property
Target Compound Tetrahydroquinoline 4-Fluorobenzenesulfonyl, 4-(propan-2-yloxy)benzamide ~478.5* N/A High lipophilicity, potential enzyme inhibition
Compound 70 Tetrahydroquinoline Thiophene-2-carboximidamide, piperidin-4-yl ~452.4 72.6 NOS inhibition
Compound 14k Tetrahydroquinoline Naphthalenylmethyl, hydroxy-dimethylphenyl ~547.6 N/A MOR agonist activity
Compound 8 Propanamide 4-(Propan-2-yloxy)benzamide ~467.5 N/A Enhanced membrane permeability
BG13401 Spirocyclic dioxolane 4-(Propan-2-yloxy)benzamide 333.4 N/A Lower molecular weight
Intermediate 30 Benzamide Trifluoropropoxy, bromo/fluoro ~488.3 90 High hydrophobicity

*Estimated based on structural formula.

Key Findings and Implications

Substituent Effects: The 4-fluorobenzenesulfonyl group in the target compound likely enhances metabolic stability compared to non-fluorinated sulfonamides (e.g., Compound 9) due to fluorine’s electronegativity .

Benzamide vs. Thiophene : The benzamide moiety in the target compound may offer better hydrogen-bonding capabilities than thiophene-based analogues (e.g., Compound 70), influencing target selectivity .

Lipophilicity : The 4-(propan-2-yloxy) group balances lipophilicity, contrasting with highly hydrophobic derivatives (e.g., Intermediate 30) that may suffer from poor solubility .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FNO4SC_{17}H_{18}FNO_4S, with a molecular weight of approximately 349.38 g/mol. The compound features a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a propan-2-yloxybenzamide moiety.

PropertyValue
Molecular FormulaC17H18FNO4S
Molecular Weight349.38 g/mol
LogP4.0733
Polar Surface Area (PSA)72.04 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Research indicates that this compound may exert its biological effects through modulation of specific receptors and enzymes involved in cellular signaling pathways. The sulfonamide group is known to enhance the compound's interaction with target proteins.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits several pharmacological activities:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially through the modulation of neurotrophic factors and reduction of oxidative stress in neuronal cells.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds derived from tetrahydroquinoline structures. Results indicated that compounds with sulfonamide substitutions significantly inhibited tumor growth in xenograft models, suggesting that this compound may exhibit comparable effects .

Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various tetrahydroquinoline derivatives, it was found that compounds with similar structural motifs reduced IL-6 and TNF-alpha levels in macrophage cultures. This suggests that this compound could be effective in treating inflammatory conditions .

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